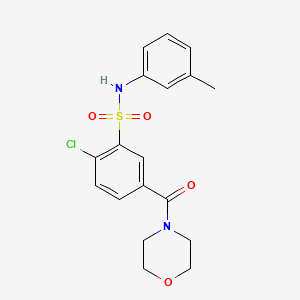
N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide, also known as ACQ, is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. ACQ belongs to the family of quinoline-based compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide has been found to bind to DNA and disrupt its structure, leading to the activation of the DNA damage response pathway and ultimately, cell death. In addition, N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of DNA synthesis. In addition, N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide is its potent cytotoxic activity against a variety of cancer cell lines, making it a promising candidate for the development of new anti-cancer agents. In addition, N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide has been found to exhibit anti-inflammatory and anti-microbial properties, making it a versatile compound for the development of drugs for the treatment of a wide range of diseases. However, one of the limitations of N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide, including the development of new analogs with improved solubility and potency, the investigation of its mechanism of action at the molecular level, and the evaluation of its potential as a therapeutic agent for the treatment of inflammatory and infectious diseases. In addition, further studies are needed to determine the safety and efficacy of N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide in animal models and human clinical trials.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in medicinal chemistry, particularly in the development of anti-cancer agents. It has been found to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-acetylphenyl)-2-(3-chlorophenyl)-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory and infectious diseases.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2/c1-15(28)16-9-11-19(12-10-16)26-24(29)21-14-23(17-5-4-6-18(25)13-17)27-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCFJHMMZUEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503838.png)
![8-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3503845.png)
![1-bromo-5-[(4-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B3503848.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3503851.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3503855.png)
![N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3503868.png)

![cyclohexyl{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3503879.png)
![ethyl 4-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3503891.png)
amino]benzoate](/img/structure/B3503893.png)
![4-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3503899.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3503900.png)
![2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B3503903.png)
![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3503921.png)